2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine
Description
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an azidomethyl group at the 2-position and a chlorine atom at the 6-position
Properties
IUPAC Name |
2-(azidomethyl)-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-6-1-2-8-12-7(3-11-13-10)5-14(8)4-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOIWNEQLLSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine with sodium azide under suitable conditions to replace the chlorine atom with an azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper Catalysts: Often used in cycloaddition reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Material Science: Its structural properties make it useful in the development of new materials.
Chemical Biology: Used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems . The chlorine atom can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the chlorine atom, which can affect its reactivity and applications.
2-(Azidomethyl)nicotinic acid: Contains a carboxylic acid group, providing different chemical properties and applications.
Uniqueness
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the azido and chlorine groups on the imidazo[1,2-a]pyridine scaffold, which can enhance its reactivity and broaden its range of applications compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
